molecular formula C10H12N2O3 B3077211 Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 1044770-39-9

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B3077211
CAS No.: 1044770-39-9
M. Wt: 208.21 g/mol
InChI Key: DZSPYMMOWYDUES-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a dihydropyrimidine ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. The compound’s interaction with MMPs can inhibit their activity, thereby influencing processes like tissue remodeling and inflammation . Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism . For instance, its interaction with MMPs can lead to changes in the extracellular matrix, affecting cell adhesion and migration. These effects are crucial in understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes like MMPs . This inhibition can prevent the degradation of extracellular matrix components, thereby influencing tissue remodeling and inflammatory responses. Additionally, the compound may affect gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing its therapeutic potential. Understanding the metabolic pathways of this compound is essential for optimizing its use in pharmaceutical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation in target tissues . These factors determine the compound’s effectiveness in modulating cellular processes and achieving therapeutic outcomes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of cyclopropylamine with ethyl acetoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted cyclopropyl derivatives, and various oxo compounds .

Scientific Research Applications

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific cyclopropyl and dihydropyrimidine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-5-11-8(6-3-4-6)12-9(7)13/h5-6H,2-4H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSPYMMOWYDUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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